6-bromo-4-fluoro-1H-indazole-3-carbonitrile
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Description
6-bromo-4-fluoro-1H-indazole-3-carbonitrile is a compound that contains an indazole core, which is a highly conjugated molecule . This compound has a bromine atom at the 6th position, a fluorine atom at the 4th position, and a carbonitrile group at the 3rd position .
Synthesis Analysis
The synthesis of indazole derivatives, such as this compound, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . For instance, a Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
The molecular structure of this compound consists of a highly conjugated indazole core with a bromine atom at the 6th position, a fluorine atom at the 4th position, and a carbonitrile group at the 3rd position . The molecular formula is C8H4BrFN3 .Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions. For instance, 4-fluoro-1H-indazole can coordinate to a metal center to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . Moreover, indazole derivatives can be further functionalized via nucleophilic aromatic substitution reactions .Future Directions
Indazole derivatives have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, the future research directions for 6-bromo-4-fluoro-1H-indazole-3-carbonitrile could involve exploring its potential medicinal applications.
Properties
IUPAC Name |
6-bromo-4-fluoro-1H-indazole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFN3/c9-4-1-5(10)8-6(2-4)12-13-7(8)3-11/h1-2H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJNWCYRTPZUCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C#N)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646922 |
Source
|
Record name | 6-Bromo-4-fluoro-1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-94-2 |
Source
|
Record name | 6-Bromo-4-fluoro-1H-indazole-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-fluoro-1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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